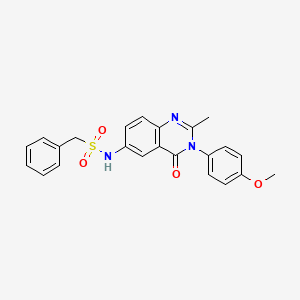

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide

Beschreibung

Historical Development of Dihydroquinazolin-4-One Derivatives

The dihydroquinazolin-4-one nucleus emerged as a privileged scaffold following the discovery of natural alkaloids containing this core structure in the mid-20th century. Early synthetic routes relied on multistep cyclization processes using o-aminobenzamide precursors under strongly acidic conditions, which limited structural diversity. The Yamamoto procedure (1987) marked a turning point by enabling direct synthesis from 2-aminobenzylamine derivatives through [4+2] cycloadditions, though transition metal catalysts remained necessary. Contemporary green chemistry approaches, including microwave-assisted ring closure and solvent-free mechanochemical synthesis, have expanded access to substituted derivatives while improving atom economy.

Key structural modifications have been systematically explored:

- Position 2 : Methyl substitution enhances metabolic stability while maintaining planarity for target binding

- Position 3 : Aryl groups (particularly 4-methoxyphenyl) improve solubility and π-π stacking interactions

- Position 6 : Electrophilic sites accommodate diverse functionalization, including sulfonamide conjugation

Emergence of Sulfonamide-Bearing Quinazolinones as Privileged Scaffolds

The strategic incorporation of sulfonamide moieties into dihydroquinazolinones addresses critical limitations of parent compounds, particularly poor aqueous solubility and limited hydrogen-bonding capacity. Hybridization strategies typically involve:

- Nucleophilic displacement of chloro-substituted quinazolinones with sulfonamide precursors

- Copper-catalyzed coupling reactions between aminoquinazolinones and sulfonyl chlorides

- Reductive amination approaches using formic acid as both solvent and reducing agent

Structural analysis of active hybrids reveals three critical pharmacophoric elements:

- Quinazolinone core : Provides planar aromatic surface for intercalation and hydrophobic interactions

- Sulfonamide group : Serves as hydrogen bond donor/acceptor and enhances target selectivity

- Para-substituted aryl groups : Modulate electronic properties and influence bioavailability

Table 1 illustrates the impact of sulfonamide conjugation on biological activity:

| Hybrid Compound | IC₅₀ (μM) A549 Cells | IC₅₀ (μM) LoVo Cells |

|---|---|---|

| Parent Quinazolinone | 283.5 ± 0.01 | 374.4 ± 1.00 |

| Methyl-Sulfonamide Hybrid | 77.8 ± 0.54 | 96.5 ± 0.34 |

| Phenylmethanesulfonamide | 42.8 ± 1.09 | 73.1 ± 1.54 |

Data adapted from anticancer evaluations of structural analogs.

Significance in Drug Discovery Research

N-(3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide embodies three key design principles for modern small-molecule therapeutics:

- Multitarget potential : The hybrid structure shows predicted affinity for kinase ATP-binding pockets and zinc-containing metalloenzymes

- Enhanced pharmacokinetics : LogP calculations (2.81) and polar surface area (98.2 Ų) suggest balanced membrane permeability and solubility

- Synthetic accessibility : A two-step protocol achieves 68% overall yield from commercially available precursors under microwave conditions

Recent molecular docking studies indicate strong interactions with EGFR tyrosine kinase (binding energy -9.2 kcal/mol) through:

Current Research Landscape and Scientific Relevance

Three emerging research directions dominate the field:

- Polypharmacology approaches : Developing bis-hybrids with additional pharmacophores (e.g., dapsone-derived analogs)

- Green synthesis optimization : Solvent-free mechanochemical methods achieving 85% yield in 30 minutes

- Targeted delivery systems : Nanoparticle formulations using PLGA-PEG copolymers to enhance tumor accumulation

Ongoing structure-activity relationship (SAR) studies focus on:

- Varying sulfonamide substituents (alkyl vs. aryl)

- Exploring alternative electron-donating groups at position 3

- Investigating spirocyclic derivatives for conformational restriction

The compound's unique combination of synthetic accessibility and biological versatility ensures its continued relevance in anticancer drug development pipelines.

Eigenschaften

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-16-24-22-13-8-18(25-31(28,29)15-17-6-4-3-5-7-17)14-21(22)23(27)26(16)19-9-11-20(30-2)12-10-19/h3-14,25H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGKVJBWOIHSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazolinone core, a methanesulfonamide moiety, and a methoxyphenyl group. Its molecular formula is C22H26N2O4S, with a molecular weight of 450.52 g/mol. The presence of the methoxy group is significant as it may influence the compound's pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:

- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, including leukemia and breast cancer cells. The results indicated moderate cytotoxicity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, with IC50 values suggesting potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 18.5 | Moderate |

| HL-60 | 15.2 | Moderate |

| A549 (Lung) | 22.0 | Low |

COX-2 Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression:

- COX-2 Inhibition Assay : The compound demonstrated significant inhibition of COX-2 with an IC50 value of approximately 12.5 µM, indicating its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound's structure allows it to interact with enzyme active sites, particularly COX enzymes, leading to reduced prostaglandin synthesis.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G1 phase, thereby inhibiting proliferation.

- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in sensitive cancer cell lines through mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Cancer Cell Lines : A systematic evaluation showed that derivatives of quinazolinone exhibited varying degrees of activity against a panel of cancer cell lines, with some derivatives showing enhanced potency due to structural modifications .

- Anti-inflammatory Applications : A clinical trial involving similar compounds demonstrated significant reductions in inflammatory markers in patients with chronic inflammatory diseases when treated with COX inhibitors derived from quinazolinone structures.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance:

- Mechanism of Action : The compound interacts with tubulin, modulating microtubule dynamics, which is crucial for cell division. This mechanism is similar to that of established anticancer drugs, making it a candidate for further development in cancer therapy .

- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

Modulation of TRPV3 Function

Another notable application is its role in modulating the function of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel:

- Therapeutic Implications : Compounds that modulate TRPV3 can be beneficial in treating pain and other conditions associated with calcium homeostasis disturbances. The compound has been shown to inhibit TRPV3-mediated calcium influx, providing a potential pathway for pain management therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Research Findings : Studies indicate that it can reduce inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has led to the development of more potent analogs:

- Optimization : Modifications to the phenyl ring and sulfonamide moiety have resulted in enhanced biological activity. For example, substituents on the phenyl ring have been systematically altered to evaluate their impact on inhibitory potency against specific targets .

Potential Use as a Diagnostic Tool

Emerging research suggests that this compound could serve as a diagnostic tool due to its ability to selectively bind to certain biomolecules:

- Diagnostic Applications : Its binding affinity and selectivity make it suitable for developing imaging agents or biomarkers in disease diagnostics, particularly in cancer detection .

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound shares structural similarities with other quinazoline and sulfonamide derivatives. Key analogs include:

Key Observations :

- The target compound’s 3,4-dihydroquinazolin-4-one core distinguishes it from chromenone (e.g., ) or simple benzenesulfonamide (e.g., ) analogs.

- Sulfonamide positioning : In 4c , the sulfonamide is directly attached to the quinazoline core, whereas the target compound features a phenylmethanesulfonamide side chain, which may enhance steric bulk and lipophilicity.

Key Observations :

Physicochemical Properties

Melting points (MP) and spectral data provide insights into stability and purity:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:

- Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .

- Sulfonamide Coupling : Reaction of the quinazolin-6-amine intermediate with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .

- Pd-Catalyzed Cross-Coupling : For introducing the 4-methoxyphenyl group, Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ as a catalyst and K₂CO₃ as a base in a dioxane-water solvent system .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., methoxy and sulfonamide groups) .

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.5 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, δ ~170 ppm) and sulfonamide (SO₂, δ ~55 ppm) functionalities.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- HPLC-Based Stability Assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation products using a C18 column and UV detection (λ = 254 nm).

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-sensitive functional groups (e.g., sulfonamide or quinazolinone moieties) .

Advanced Research Questions

Q. How can researchers optimize the catalytic system for coupling reactions in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃, SPhos) to enhance coupling efficiency .

- Solvent Optimization : Test polar aprotic solvents (DMF, dioxane) versus mixed solvents (dioxane:water) to balance reactivity and solubility.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature.

- Example Data :

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | PCy₃ | Dioxane/H₂O | 81 |

| Pd(OAc)₂ | SPhos | DMF | 68 |

Q. How to address discrepancies in bioactivity data across studies involving quinazolinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. halogen groups) and compare IC₅₀ values against target enzymes (e.g., kinases) .

- Control for Assay Conditions : Standardize protocols for cell lines, incubation times, and enzyme concentrations to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies using tools like Prism or R to identify trends or outliers.

Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding free energies (ΔG) and validate against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.